molecular formula C5H2FIN2O2 B15233271 4-Fluoro-5-iodo-2-nitropyridine

4-Fluoro-5-iodo-2-nitropyridine

Cat. No.: B15233271
M. Wt: 267.98 g/mol
InChI Key: RNCBWQLGZIPYPI-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-nitropyridine (CAS 1806418-75-6) is a halogen-rich heteroaromatic compound offered as a key synthetic intermediate for advanced research and development. With a molecular formula of C5H2FIN2O2 and a molecular weight of 267.98 g/mol , its structure incorporates both fluorine and iodine substituents on the pyridine ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The iodine atom serves as an excellent leaving group for palladium-catalyzed transformations, such as the Mizoroki-Heck reaction or carbonylations, allowing for the introduction of a fluoro-nitropyridine moiety into more complex molecules . Simultaneously, the electron-withdrawing nitro group activates the ring for nucleophilic attack and can be reduced to an amine for further functionalization. The fluorine atom can participate in selective substitution reactions or be retained to influence the physicochemical properties of the final compound. This multi-functional profile makes this compound a valuable scaffold in medicinal chemistry and drug discovery, particularly for constructing molecular libraries and targeting kinase and other biological targets . Please handle with appropriate care; refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is strictly For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C5H2FIN2O2

Molecular Weight

267.98 g/mol

IUPAC Name

4-fluoro-5-iodo-2-nitropyridine

InChI

InChI=1S/C5H2FIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

RNCBWQLGZIPYPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])I)F

Origin of Product

United States

Preparation Methods

Nitration of Halogenated Pyridine Precursors

A common approach involves nitrating a pre-halogenated pyridine derivative. For example, 4-fluoro-5-iodopyridine can undergo nitration at position 2 using mixed acids (HNO₃/H₂SO₄) or potassium nitrate in sulfuric acid.

Procedure :

  • Dissolve 4-fluoro-5-iodopyridine in 1,2-dichloroethane at 0–10°C.
  • Add potassium nitrate (1.2 equiv) and concentrated sulfuric acid (3.5 equiv) dropwise.
  • Stir for 4–6 hours, monitoring progress via TLC.
  • Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Key Findings :

  • Yields range from 53–82% depending on nitrating agent and solvent.
  • Excess sulfuric acid improves protonation of the pyridine ring, enhancing nitration efficiency.

Sequential Halogenation and Nitration

An alternative route involves introducing iodine after nitration. For instance, 4-fluoro-2-nitropyridine is iodinated at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Procedure :

  • React 4-fluoro-2-nitropyridine with NIS (1.1 equiv) in acetonitrile at 80°C.
  • Add a catalytic amount of FeCl₃ to facilitate electrophilic aromatic substitution.
  • Reflux for 12–15 hours, then concentrate and purify via recrystallization.

Key Findings :

  • NIS provides higher regioselectivity compared to ICl, minimizing di-iodination byproducts.
  • Yields average 65–75% under optimized conditions.

One-Pot Multi-Step Synthesis

Recent advancements explore tandem reactions to streamline synthesis. A patented method for analogous nitropyridines involves:

  • Nitration : Treat 4-fluoropyridine with fuming HNO₃ at -5°C to yield 4-fluoro-2-nitropyridine.
  • Iodination : React the intermediate with iodine and mercuric oxide in ethanol at reflux.

Key Findings :

  • Mercury-based iodination achieves >70% yield but raises environmental and safety concerns.
  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction rate and purity.

Optimization Strategies

Solvent and Temperature Effects

Parameter Nitration (Route 2.1) Iodination (Route 2.2)
Optimal Solvent 1,2-Dichloroethane Acetonitrile
Temperature Range 0–10°C 80–100°C
Yield Improvement 82% (vs. 53% in CH₂Cl₂) 75% (vs. 60% in DMF)

Polar aprotic solvents like acetonitrile enhance iodination by stabilizing transition states. Lower temperatures during nitration prevent ring decomposition.

Catalytic Enhancements

  • FeCl₃ : Increases iodination rate by generating I⁺ ions (2 mol% sufficient).
  • Benzoyl Peroxide : Radical initiators improve bromination efficiency in related compounds, suggesting potential for iodination optimization.

Challenges and Solutions

  • Regioselectivity : The nitro group’s meta-directing nature complicates iodination at position 5. Using bulky directing groups (e.g., sulfonic acid) temporarily blocks competing positions.
  • Purification : Silica gel chromatography effectively separates mono-iodinated products from di-iodinated impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Potassium nitrate is preferable to fuming HNO₃ for nitration due to lower corrosivity and easier handling.
  • Waste Management : Neutralizing spent acid with NaHCO₃ reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-5-iodo-2-aminopyridine, while nucleophilic substitution can introduce various functional groups at the iodine position .

Scientific Research Applications

4-Fluoro-5-iodo-2-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: It is a precursor for the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine derivatives and their key features:

Compound Name Substituents Key Properties/Applications Reference
2-Chloro-5-fluoro-4-iodopyridine Cl (2), F (5), I (4) Halogen-rich; precursor for coupling reactions
5-Chloro-2-fluoro-4-iodopyridine Cl (5), F (2), I (4) High purity; used in organometallic synthesis
2-Fluoro-4-methyl-5-nitropyridine F (2), CH₃ (4), NO₂ (5) Agrochemical intermediate; nitro enhances reactivity
5-Fluoro-4-iodopyridin-2-amine F (5), I (4), NH₂ (2) Amine group enables functionalization; bioactive potential
4-Fluoro-5-nitropyridin-2-amine F (4), NO₂ (5), NH₂ (2) Dual nitro/amine groups for drug design
Key Observations:
  • Halogen Positioning : Chloro and iodo substituents (e.g., 2-Chloro-5-fluoro-4-iodopyridine ) are common in cross-coupling reactions. The iodo group’s position (4 vs. 5) influences regioselectivity in further substitutions.
  • Nitro Group Impact : Compounds like 2-Fluoro-4-methyl-5-nitropyridine exhibit heightened electrophilicity at the nitro-bearing position, making them reactive toward nucleophilic aromatic substitution.
  • Amino vs. Nitro: Replacing nitro with amine (e.g., 5-Fluoro-4-iodopyridin-2-amine ) shifts reactivity toward hydrogen bonding and chelation, useful in coordination chemistry or drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-5-iodo-2-nitropyridine, and how can reaction conditions be systematically optimized?

  • Methodological Approach :

  • Start with a pyridine precursor (e.g., 2-aminopyridine) and sequentially introduce substituents via nitration, halogenation, and iodination. For example, nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (~0–5°C) to avoid over-nitration, followed by fluorination via Halex reactions (KF/CuI in DMF) and iodination using NIS (N-iodosuccinimide) in acidic media .
  • Optimize conditions via orthogonal experiments (e.g., varying temperature, stoichiometry, and reaction time) to maximize yield and purity. Statistical tools like ANOVA can identify critical parameters .

Q. What safety protocols are critical when handling nitro- and iodo-substituted pyridines?

  • Key Precautions :

  • Use PPE: Self-contained breathing apparatus, impervious gloves, and protective eyewear to avoid inhalation/contact with toxic vapors or dust .
  • Avoid ignition sources due to potential thermal decomposition releasing irritants (e.g., NOₓ, I₂) .
  • Neutralize waste with sodium bicarbonate before disposal, and segregate halogenated waste for professional treatment .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Characterization Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group deshields adjacent protons; fluorine splits peaks via ¹⁹F-¹H coupling) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (M⁺) and fragmentation patterns consistent with halogen loss (e.g., I⁺ at m/z 127) .
  • X-ray Crystallography : Resolve regiochemistry ambiguities, especially for iodine positioning .

Advanced Research Questions

Q. How do electronic effects of substituents (NO₂, F, I) influence regioselective functionalization of the pyridine ring?

  • Mechanistic Insights :

  • The nitro group is a strong meta-director, while iodine and fluorine (ortho/para-directors) compete in electrophilic substitution. Use DFT calculations to model charge distribution and predict reactive sites .
  • Experimentally, leverage directing groups (e.g., boronic acids) in cross-coupling reactions (Suzuki-Miyaura) to install substituents selectively .

Q. What strategies resolve contradictions in synthetic yields reported across different methodologies?

  • Data Analysis Framework :

  • Compare solvent polarity (e.g., DMF vs. DCM) and catalyst systems (e.g., CuI vs. Pd catalysts) to reconcile discrepancies. For example, polar aprotic solvents enhance fluorination efficiency but may promote side reactions with iodine .
  • Use Arrhenius plots to assess temperature-dependent side reactions (e.g., nitro group reduction in the presence of iodide ions) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Modeling Techniques :

  • Perform MEP (Molecular Electrostatic Potential) maps to identify nucleophilic/electrophilic sites. Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions .
  • Simulate transition states for Suzuki couplings using Gaussian or ORCA software to optimize ligand selection (e.g., XPhos vs. SPhos) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Process Chemistry Considerations :

  • Monitor exothermicity in nitration steps using reaction calorimetry to prevent runaway reactions .
  • Implement flow chemistry for iodination to improve heat/mass transfer and reduce byproduct formation .

Application-Oriented Questions

Q. How does the nitro group in this compound impact its potential as a pharmacophore in drug discovery?

  • Bioactivity Assessment :

  • Test nitroreductase-mediated activation in hypoxic tumor cells (cf. 5-fluorouracil’s mechanism) .
  • Modify the nitro group to amine via catalytic hydrogenation (H₂/Pd-C) and evaluate cytotoxicity against cancer cell lines .

Q. Can this compound serve as a precursor for materials with non-linear optical (NLO) properties?

  • Materials Science Approach :

  • Measure hyperpolarizability (β) via EFISH (Electric-Field-Induced Second Harmonic) experiments. The electron-withdrawing nitro and iodine groups enhance charge-transfer transitions .
  • Compare with analogs (e.g., 2-fluoro-4-iodo-6-methoxypyridine) to assess substituent effects on NLO efficiency .

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